molecular formula C22H22N4O5S B2984971 (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 714941-70-5

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2984971
CAS No.: 714941-70-5
M. Wt: 454.5
InChI Key: NCFBLHYIJXVFSD-XSFVSMFZSA-N
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Description

(E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic thiazole derivative designed for advanced chemical and pharmaceutical research. Compounds featuring the 5-arylidene-thiazol-4(5H)-one scaffold are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . The specific substitution pattern on this molecule—incorporating a 3,4-dimethoxybenzylidene moiety and a 2-nitrophenyl-piperazine group—suggests potential for diverse biochemical interactions, making it a valuable candidate for developing new therapeutic agents. Research Applications and Potential Mechanisms: This compound is primarily of interest in drug discovery. The 5-arylidene-thiazol-4(5H)-one core is a known pharmacophore investigated for its anticancer properties . Mechanisms of antitumor activity for related derivatives have been associated with the inhibition of key enzymes like protein tyrosine phosphatases (e.g., SHP-2) or affinity for other anticancer bio-targets . Furthermore, the presence of the nitrophenyl-piperazine substituent may influence the compound's affinity for neurological targets, as piperazine derivatives are common in central nervous system (CNS) active drugs . Researchers can utilize this chemical as a lead compound or a building block for synthesizing more complex molecules to explore these and other pathways. Handling and Usage: This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate care in a laboratory setting, consulting its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-30-18-8-7-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-5-3-4-6-17(16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBLHYIJXVFSD-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula : C26H25N3O5
  • Molecular Weight : 457.49 g/mol
  • Melting Point : 203-205 °C

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methodology typically involves agar diffusion methods where the compound is applied to agar plates inoculated with bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)Standard Drug (Streptomycin)
Staphylococcus aureus1518
Escherichia coli1417

These results indicate that while the compound exhibits antibacterial activity, it may not be as potent as standard antibiotics like Streptomycin.

Anticancer Potential

The compound has also been evaluated for its anticancer activity . It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

Case Study: In Vitro Cytotoxicity Assay

In a study conducted to evaluate the cytotoxic effects of the compound on cancer cell lines, the following findings were reported:

  • Cell Lines Tested : MDA-MB-231, HCT116
  • IC50 Values :
    • MDA-MB-231: 12.5 µM
    • HCT116: 15.0 µM

These IC50 values suggest that the compound has moderate cytotoxic effects against these cancer cell lines, indicating its potential as a therapeutic agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparative Drug (Doxorubicin)
MDA-MB-23112.510
HCT11615.08

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Protein Kinase Inhibition : Similar compounds have shown inhibition against key protein kinases involved in cancer progression.
  • DNA Interaction : The compound may interfere with DNA synthesis in bacterial cells, thereby exhibiting antibacterial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Thiazole Substituents Piperazine/Piperidine Substituents Key Properties/Activities Reference
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one 3,4-dimethoxybenzylidene 2-nitrophenyl (piperazine) High molecular weight (454.5), potential for diverse electronic interactions due to nitro and methoxy groups
(E)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one 2-hydroxybenzylidene Phenyl (piperazine) Hydroxy group may enhance H-bonding but reduce lipophilicity compared to methoxy
(5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 4-methoxybenzylidene Piperidin-1-yl (no nitro group) Reduced hydrogen-bonding potential due to piperidine vs. piperazine; single methoxy group at para position
(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives Varied benzylidene groups Oxadiazole-linked 4-nitrophenyl Enhanced antibacterial activity (e.g., 8d, 8f) against Gram-negative bacteria

Electronic and Steric Comparisons

  • Nitro Group Position: The target compound’s 2-nitrophenyl group on piperazine contrasts with the 4-nitrophenyl substituent in ’s oxadiazole derivatives.
  • Methoxy vs. Hydroxy Groups : Replacing the 2-hydroxy group () with 3,4-dimethoxy in the target compound increases lipophilicity, possibly improving membrane permeability but reducing hydrogen-bonding capacity .
  • Piperazine vs. Piperidine : The piperazine ring in the target compound provides an additional nitrogen for hydrogen bonding, unlike the piperidine in , which may limit interactions with biological targets .

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